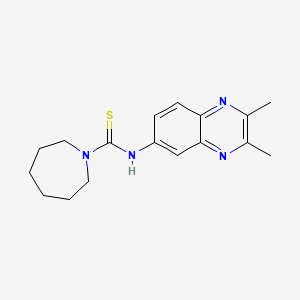
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide, also known as AQ-RA 741, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 is not fully understood, but it is believed to act on various cellular pathways. In cancer cells, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to induce cell cycle arrest and apoptosis. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to improve cognitive function and memory. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has several advantages for lab experiments, including its ease of synthesis and availability. However, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 also has limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 research. In cancer research, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a chemotherapy drug. In neurobiology, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a treatment for neurodegenerative diseases. In infectious diseases, further studies are needed to investigate the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as an antimicrobial agent. Additionally, further studies are needed to investigate the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 and to optimize its synthesis and formulation.
In conclusion, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 and to optimize its applications in scientific research.
Méthodes De Synthèse
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 can be synthesized by reacting 6-bromo-2,3-dimethylquinoxaline with 1-azepanethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, resulting in the formation of N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 as a yellow solid.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been investigated for its potential applications in various fields such as cancer research, neurobiology, and infectious diseases. In cancer research, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurobiology, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(2,3-dimethyl-6-quinoxalinyl)-1-azepanecarbothioamide 741 has been shown to have antimicrobial properties against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIWYQXXKALNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)